3-(2-Bromoethoxy)prop-1-ene
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(2-bromoethoxy)prop-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BrO/c1-2-4-7-5-3-6/h2H,1,3-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVQSWGCPAYJSNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90398948 | |
| Record name | 3-(2-bromoethoxy)prop-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90398948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15424-04-1 | |
| Record name | 3-(2-bromoethoxy)prop-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90398948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(2-bromoethoxy)prop-1-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 3 2 Bromoethoxy Prop 1 Ene and Its Precursors
Established Synthetic Routes
The synthesis of 3-(2-Bromoethoxy)prop-1-ene is predominantly achieved through two well-established chemical transformations: the Williamson ether synthesis and the direct bromination of a precursor alcohol. A less common but effective method involves a boron-mediated pathway.
Williamson Ether Synthesis
A cornerstone in the formation of ethers, the Williamson ether synthesis is a primary route to this compound. masterorganicchemistry.com This S\textsubscript{N}2 reaction involves the nucleophilic substitution of a halide by an alkoxide. masterorganicchemistry.com In this specific synthesis, the alkoxide is generated from allyl alcohol, which then attacks a bromo-substituted electrophile, typically 1,2-dibromoethane (B42909).
The general reaction scheme involves deprotonating allyl alcohol with a strong base, such as potassium hydroxide (B78521) (KOH) or sodium hydride (NaH), to form the more nucleophilic allyl alkoxide. libretexts.org This alkoxide then displaces one of the bromide ions from 1,2-dibromoethane.
Reaction Scheme: CH₂=CHCH₂OH + BrCH₂CH₂Br + Base → CH₂=CHCH₂OCH₂CH₂Br + HBr + Base-H⁺
This method provides a direct and reliable way to construct the ether linkage.
Base-Mediated Substitution of 2-(Allyloxy)ethanol
An alternative strategy begins with the precursor alcohol, 2-(allyloxy)ethanol. In this approach, the hydroxyl group is converted into a good leaving group, which is then displaced by a bromide ion. Reagents such as phosphorus tribromide (PBr₃) or hydrobromic acid (HBr) are effective for this transformation. The reaction is typically performed in an anhydrous ether solvent at reduced temperatures (0–5°C) to control reactivity and minimize the formation of byproducts.
Boron-Mediated Synthesis
A patented, two-step method offers another synthetic pathway. This process begins with the reaction of allyl alcohol and metaboric anhydride (B1165640) (B₂O₃) in an inert solvent like toluene. This forms a tris-(2-allyloxyethyl) metaborate (B1245444) intermediate. The subsequent treatment of this boron ester with anhydrous hydrogen bromide (HBr) gas at low temperatures (0–5°C) yields this compound with high purity after distillation.
Optimization of Reaction Conditions for Improved Efficiency and Purity
Optimizing reaction parameters is crucial for maximizing the yield and purity of this compound while minimizing reaction times and side products.
For the Williamson Ether Synthesis:
Key parameters that can be adjusted to improve the outcome include the choice of solvent, the base, and the use of catalysts.
Solvent Selection : Polar aprotic solvents such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) are preferred as they effectively solvate the cation of the base, leaving the alkoxide more nucleophilic and reactive. tandfonline.com
Phase-Transfer Catalysis : The efficiency of the Williamson synthesis can be significantly enhanced by employing a phase-transfer catalyst, such as tetrabutylammonium (B224687) bromide. This catalyst facilitates the transfer of the alkoxide from the solid or aqueous phase to the organic phase where the 1,2-dibromoethane is dissolved, leading to a substantial increase in yield.
Reagent Stoichiometry : Using an excess of 1,2-dibromoethane can help to drive the reaction towards the desired mono-alkylation product and reduce the formation of the diether byproduct.
| Parameter | Condition | Outcome | Reference |
| Base/Solvent | Potassium Hydroxide (KOH) in Tetrahydrofuran (THF) | Standard conditions, yields of 65–70%. | |
| Temperature | 25°C | Moderate reaction rate, completed in 12 hours. | |
| Catalyst | Tetrabutylammonium Bromide (Phase-Transfer Catalyst) | Increased yield to 82% by improving nucleophilic substitution efficiency. |
For the Base-Mediated Substitution:
To enhance the efficiency and purity of the product from the bromination of 2-(allyloxy)ethanol, careful control of the reaction environment is necessary.
Temperature Control : Maintaining low temperatures (0–5°C) is critical to minimize side reactions, particularly elimination reactions that can be promoted by the acidic conditions and the presence of a potential leaving group.
Solvent Choice : Anhydrous polar aprotic solvents like THF are beneficial as they can enhance the efficiency of the nucleophilic substitution.
Reagent Ratio : Using a slight excess of the brominating agent (e.g., 1.5–2.0 equivalents of HBr) can ensure complete conversion of the starting alcohol.
| Parameter | Condition | Rationale | Reference |
| Temperature | 0–5°C | Minimizes side reactions, such as elimination. | |
| Solvent | Anhydrous Ether / THF | Enhances nucleophilic substitution efficiency. | |
| Reagent | Excess HBr (1.5–2.0 equiv.) | Drives the reaction to completion. | |
| Monitoring | Thin-Layer Chromatography (TLC) | Allows for tracking reaction progress to determine the optimal endpoint. |
Comparative Analysis with Analogous Halogenated Propene Ethers
The synthetic strategies for this compound can be compared with those for its structural analogs, such as its alkyne counterpart, 3-(2-bromoethoxy)prop-1-yne (B91894), and other halogenated ethers.
3-(2-Bromoethoxy)prop-1-yne
This compound is an alkyne analog where the allyl group is replaced by a propargyl group. Its synthesis mirrors the methods used for the propene version.
Synthesis : A common route involves the reaction of propargyl alcohol with a suitable electrophile under basic conditions. For instance, propargyl alcohol can be deprotonated with sodium hydride (NaH) in THF, followed by reaction with an ethylene (B1197577) glycol derivative that has a leaving group, like a tosylate. The resulting alcohol, 3-(2-hydroxyethoxy)prop-1-yne, is then brominated using HBr and a sulfuric acid catalyst.
The primary difference in reactivity between the propene and propyne (B1212725) analogs lies in their unsaturated bonds. The terminal alkyne in 3-(2-bromoethoxy)prop-1-yne allows for participation in "click chemistry" reactions, whereas the alkene in this compound is more suited for reactions like Diels-Alder.
Other Halogenated Ethers
The synthesis of other halogenated ethers, such as those derived from different alcohols or using different dihaloalkanes, often follows the Williamson ether synthesis principles. tandfonline.comnih.gov For example, the synthesis of (E)-1-(3-(2-bromoethoxy)phenyl)-3-phenylprop-2-en-1-one involves the reaction of a substituted phenol (B47542) with 1,2-dibromoethane in the presence of potassium carbonate (K₂CO₃) in DMF. tandfonline.com This highlights the versatility of the Williamson reaction for creating a wide array of bromo-functionalized ethers.
The choice of dihaloalkane (e.g., 1,2-dibromoethane vs. 1,5-dibromopentane (B145557) or 1,6-dibromohexane) allows for the synthesis of ethers with varying chain lengths between the ether oxygen and the terminal bromine. tandfonline.com The general synthetic approach remains consistent, relying on the nucleophilic attack of an alkoxide or phenoxide on the dihaloalkane. tandfonline.comnih.gov
| Compound | Key Precursors | Synthetic Method | Distinguishing Feature | Reference |
| This compound | Allyl alcohol, 1,2-dibromoethane | Williamson Ether Synthesis | Allyl group for cross-coupling reactions. | |
| 3-(2-Bromoethoxy)prop-1-yne | Propargyl alcohol, Ethylene glycol monotosylate | Nucleophilic substitution, followed by bromination | Terminal alkyne for click chemistry. | |
| (E)-1-(3-(2-bromoethoxy)phenyl)-3-phenylprop-2-en-1-one | (E)-1-(3-hydroxyphenyl)-3-phenylprop-2-en-1-one, 1,2-dibromoethane | Williamson Ether Synthesis | Aromatic core with chalcone (B49325) structure. | tandfonline.com |
This comparative analysis demonstrates that while the fundamental synthetic principles, particularly the Williamson ether synthesis, are broadly applicable, the specific precursors and reaction conditions are tailored to the desired final structure and its unique reactive functionalities.
Chemical Reactivity and Transformation Pathways of 3 2 Bromoethoxy Prop 1 Ene
Radical-Mediated Reactions
The presence of a carbon-bromine bond and an alkene allows 3-(2-bromoethoxy)prop-1-ene to undergo several radical-mediated reactions. These reactions are typically initiated by the homolytic cleavage of the C-Br bond to generate an alkyl radical.
Intramolecular Cyclization Pathways via Alkyl Radicals
Upon generation of the 2-allyloxyethyl radical from this compound, a key reaction pathway is intramolecular cyclization. This process involves the attack of the radical center onto the tethered allyl group. The cyclization can proceed via different pathways, leading to the formation of cyclic products. For instance, in the presence of a suitable hydrogen donor, the initially formed radical can cyclize to form substituted tetrahydrofurans or other cyclic ethers. The ratio of direct reduction versus cyclized products can provide mechanistic insights into the reaction, such as whether a cage-rebound or an escape-rebound mechanism is operative. au.dk
The radical cyclization of this compound has been studied in the context of radical chain reduction/cyclization reactions. rsc.orgpsu.edu For example, using a tris(trimethylsilyl)silane (B43935) (TMS)₃SiH/thiol reducing system, the compound undergoes cyclization, highlighting the utility of this substrate in probing radical reaction mechanisms. rsc.orgpsu.edu
Hydrogen Atom Transfer (HAT) Reactions in Radical Chain Processes
Hydrogen Atom Transfer (HAT) is a fundamental step in many radical chain processes involving this compound. psu.eduscripps.edu After the initial formation of the alkyl radical, it can abstract a hydrogen atom from a donor molecule to yield the reduced product, 3-ethoxyprop-1-ene. psu.edu The efficiency of this HAT process depends on the nature of the hydrogen donor and the reaction conditions.
In systems employing silanes and thiols, the alkyl radical generated from this compound abstracts a hydrogen atom from the thiol. rsc.orgpsu.edu This regenerates the thiyl radical, which continues the radical chain by abstracting a hydrogen atom from the silane (B1218182). rsc.orgpsu.edu This sequence of events is a key feature of polarity-reversal catalysis.
Polarity-Reversal Catalysis Using Silane/Thiol Systems
Polarity-reversal catalysis is a powerful strategy for conducting radical reactions, and this compound has been used as a substrate to study these systems. rsc.orgpsu.edu This type of catalysis typically involves a silane as the hydrogen donor and a thiol as a co-catalyst. rsc.orgpsu.eduepa.gov The key principle is the reversal of the radical's polarity during the chain propagation steps. libretexts.org
In the reduction of this compound, the alkyl radical formed is nucleophilic. In a direct reaction with a silane (an electrophilic hydrogen donor), the HAT step would be slow (polarity-mismatched). scripps.edu However, with a thiol catalyst, the nucleophilic alkyl radical rapidly abstracts a hydrogen atom from the thiol (a nucleophilic hydrogen donor), a polarity-matched step. rsc.orgpsu.eduscripps.edu The resulting thiyl radical is electrophilic and readily abstracts a hydrogen from the silane, another polarity-matched step, regenerating the silyl (B83357) radical and the thiol. rsc.orgpsu.eduscripps.eduepa.gov This catalytic cycle, involving two fast, polarity-matched steps, is more efficient than the single, slow, polarity-mismatched step. libretexts.org The (TMS)₃SiH/thiol system has been shown to be effective for the radical chain reduction and cyclization of this compound. rsc.orgpsu.edu
Transition Metal-Catalyzed Transformations
The carbon-bromine bond in this compound makes it a suitable substrate for various transition metal-catalyzed cross-coupling reactions. Nickel catalysis, in particular, has been explored for this purpose.
Nickel-Catalyzed Cross-Coupling Reactions
Nickel catalysts are effective in activating the C-Br bond of this compound for cross-coupling reactions. au.dkepfl.ch These reactions allow for the formation of new carbon-carbon bonds, providing access to a wide range of more complex molecules. The reactivity of the substrate in these transformations is influenced by the nature of the nickel catalyst, the ligands, and the reaction conditions.
The Kumada coupling, which involves the reaction of a Grignard reagent with an organic halide, can be catalyzed by nickel complexes. au.dkepfl.chrhhz.net this compound has been utilized as a substrate in mechanistic studies of nickel-catalyzed Kumada coupling reactions. au.dkepfl.ch For instance, it has been employed in alkyl-alkyl couplings to investigate the reaction mechanism, including the potential for radical intermediates. au.dkepfl.ch The competition between the direct coupling product and the cyclized product, formed via a radical intermediate, can be used to probe the reaction pathway. au.dk The ratio of these products can vary depending on factors such as the concentration of the nickel catalyst. nih.govepfl.ch
Detailed mechanistic studies of an alkyl-aryl Kumada coupling proposed that Ni(III) mono alkyl species can act as single electron transfer reagents. nih.gov In the context of sp³-sp³ Kumada couplings, this compound served as a radical clock substrate to distinguish between different proposed mechanisms, such as cage-rebound, escape-rebound, and bimetallic oxidative addition pathways. au.dk
Alkyl-Alkyl and Alkyl-Aryl Cross-Coupling Applications
The carbon-bromine bond in this compound is a suitable handle for transition metal-catalyzed cross-coupling reactions to form new carbon-carbon bonds. Nickel-catalyzed Kumada coupling, which pairs an organic halide with a Grignard reagent, is a prominent application. wikipedia.orgorganic-chemistry.orgscispace.com
Alkyl-Alkyl Coupling: this compound has been utilized as a substrate in nickel-catalyzed alkyl-alkyl coupling reactions. nih.gov These reactions typically employ a simple nickel(II) salt, such as NiCl₂, as a precatalyst. Often, the presence of a diene additive like 1,3-butadiene (B125203) is crucial for achieving high yields and preventing side reactions. scispace.comnih.gov The reaction proceeds by coupling the alkyl bromide with an alkyl Grignard reagent (R-MgX).
The compound has also served as a "radical clock" substrate in mechanistic studies of nickel-catalyzed couplings. The competition between the direct coupling product and a cyclized product (from the reaction of an intermediate radical with the tethered alkene) provides insight into the reaction mechanism, helping to distinguish between different pathways such as a cage-rebound or a bimetallic oxidative addition. nih.gov
Alkyl-Aryl Coupling: While specific examples detailing the alkyl-aryl coupling of this compound are not extensively documented in the reviewed literature, the principles of nickel-catalyzed Kumada coupling extend to aryl Grignard reagents. rhhz.netrsc.org These reactions can form a C(sp³)–C(sp²) bond, linking the bromoethoxy moiety to an aromatic ring. The general conditions involve a nickel catalyst, often without a specialized ligand, and an aryl Grignard reagent in a solvent like THF. rhhz.net
Below is a representative table for Nickel-catalyzed cross-coupling reactions.
| Catalyst System | Coupling Partner | Additive | Product Type | Ref |
| NiCl₂ | Alkyl Grignard (e.g., n-BuMgCl) | 1,3-Butadiene | Alkyl-Alkyl | scispace.comnih.gov |
| NiCl₂(H₂O)₁.₅ | Aryl Grignard (e.g., t-BuMgCl) | None (ligand-free) | Alkyl-Aryl | rhhz.net |
| Co(acac)₃/PN | Aryl Grignard (e.g., MesitylMgBr) | None | Alkyl-Aryl | illinois.edu |
This table presents generalized conditions for Kumada-type couplings applicable to alkyl bromides.
Palladium-Catalyzed Methods: Orthogonality Considerations
The presence of two distinct reactive sites in this compound—the alkyl bromide and the allyl ether—raises the question of chemoselectivity in palladium-catalyzed reactions. Orthogonal reactivity, where one site reacts selectively while the other remains untouched, is highly desirable in complex molecule synthesis. d-nb.info
The C(sp³)-Br bond can participate in palladium-catalyzed cross-coupling reactions, though this is generally more challenging than with C(sp²)-Br bonds due to slower oxidative addition and potential for β-hydride elimination. nih.govresearchgate.net Conversely, the allyl group is a classic handle for palladium-catalyzed allylic substitution reactions (e.g., Tsuji-Trost reaction), where a π-allyl palladium complex is formed. nih.govacs.org
Achieving orthogonality with a palladium catalyst would depend on carefully chosen conditions (ligands, base, solvent) to favor one catalytic cycle over the other. For instance:
Reaction at the C-Br bond: A Suzuki or Negishi coupling could potentially be achieved. The choice of a ligand that promotes oxidative addition of the alkyl bromide while minimizing interaction with the allyl group would be key. mit.edu
Reaction at the Allyl Group: A classic Tsuji-Trost allylic alkylation would involve the formation of a π-allyl palladium intermediate. This typically requires an allylic leaving group, but direct C-H functionalization of allyl ethers is also known. nih.gov
Nucleophilic Substitution Reactions at the Bromoethoxy Moiety
The primary alkyl bromide in this compound is an excellent electrophile for nucleophilic substitution reactions, primarily following an Sₙ2 mechanism. masterorganicchemistry.com This pathway allows for the direct introduction of a wide variety of functional groups by displacing the bromide leaving group. libretexts.org
The general reaction can be represented as: This compound + Nu⁻ → 3-(2-Nu-ethoxy)prop-1-ene + Br⁻
Where Nu⁻ is a nucleophile.
A range of nucleophiles can be employed in this transformation. The reaction is typically performed in a polar aprotic solvent to enhance the rate of the Sₙ2 reaction.
| Nucleophile (Source) | Reagent/Conditions | Product Functional Group | Ref |
| Cyanide (NaCN, KCN) | Ethanol (B145695), Reflux | Nitrile | youtube.comyoutube.com |
| Amines (e.g., Morpholine) | K₂CO₃, MeCN | Tertiary Amine | researchgate.net |
| Alcohols (ROH) | DABCO, TEA | Ether | researchgate.net |
| Alkoxides (RO⁻) | NaH or KOtBu in ROH | Ether (Williamson Synthesis) | masterorganicchemistry.com |
This reactivity provides a straightforward route to functionalized allyl ethers, which are valuable intermediates for further synthetic elaborations. researchgate.netmdpi.com
Olefin Functionalization Reactions of the Prop-1-ene (B156429) Moiety
The prop-1-ene group of this compound is an electron-rich alkene that can undergo a variety of addition and functionalization reactions.
Thiol-Ene Coupling Processes
The thiol-ene reaction is a powerful click chemistry transformation that involves the addition of a thiol (R-SH) across an alkene. wikipedia.org When initiated by radicals (e.g., using AIBN or photoinitiators), the reaction proceeds via an anti-Markovnikov addition, where the sulfur atom adds to the terminal carbon of the prop-1-ene group. acsgcipr.orgnih.gov
The mechanism involves the formation of a thiyl radical (RS•), which adds to the alkene to form a carbon-centered radical intermediate. This intermediate then abstracts a hydrogen atom from another thiol molecule, propagating the radical chain and yielding the thioether product. thieme-connect.de This process is highly efficient and atom-economical. acsgcipr.org While simple thiol-ene additions to this compound are expected, it has also been used in a radical chain reduction/cyclization process initiated by a (TMS)₃SiH/thiol system, highlighting the susceptibility of the double bond to attack by thiyl radicals. psu.edu
Potential for Oxidation Reactions
The alkene functionality can be oxidized to introduce oxygen-containing functional groups. Several key transformations are possible:
Epoxidation: Reaction with a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), would convert the alkene into an epoxide, yielding 2-((2-bromoethoxy)methyl)oxirane. masterorganicchemistry.comepfl.ch This reaction is stereospecific, proceeding via a concerted syn-addition of the oxygen atom. masterorganicchemistry.comresearchgate.net The presence of the ether oxygen near the double bond could potentially direct the epoxidation. wikipedia.orguh.edu
Dihydroxylation: The alkene can be converted to a vicinal diol, 3-(2-bromoethoxy)propane-1,2-diol. This can be achieved through several methods, including reaction with osmium tetroxide (OsO₄) followed by a reductive workup, or under Woodward conditions for cis-dihydroxylation.
Oxidative Cleavage: Stronger oxidizing agents can cleave the carbon-carbon double bond. Ozonolysis (O₃) followed by a reductive (e.g., Zn/H₂O) or oxidative (e.g., H₂O₂) workup would lead to the formation of (2-bromoethoxy)acetaldehyde and formaldehyde (B43269) or formic acid, respectively.
Potential for Reduction Reactions
The prop-1-ene double bond can be saturated to the corresponding propyl group through reduction reactions.
Catalytic Hydrogenation: The most common method for reducing alkenes is catalytic hydrogenation. This involves reacting the compound with hydrogen gas (H₂) in the presence of a metal catalyst, typically palladium on carbon (Pd/C). wikipedia.orgmasterorganicchemistry.combris.ac.uk This reaction results in the syn-addition of two hydrogen atoms across the double bond, yielding 1-bromo-2-(propoxy)ethane. The reaction is generally performed at or slightly above atmospheric pressure in a suitable solvent like ethanol or ethyl acetate. google.com
Hydrosilylation: An alternative reduction method is hydrosilylation, where a silicon-hydride bond adds across the alkene. This reaction can be catalyzed by various transition metals, including nickel. epfl.chepfl.ch The reaction of this compound with a silane such as diphenylsilane (B1312307) (Ph₂SiH₂) in the presence of a nickel catalyst provides the corresponding alkylsilane. epfl.ch This method offers an alternative to hydrogenation, particularly when other functional groups might be sensitive to hydrogenation conditions.
Mechanistic Investigations into 3 2 Bromoethoxy Prop 1 Ene Reactivity
Elucidation of Complex Reaction Mechanisms
Understanding the reactivity of 3-(2-bromoethoxy)prop-1-ene requires a detailed examination of potential reaction pathways, which are often not mutually exclusive. The presence of both an alkene and an alkyl bromide allows for participation in catalytic cycles involving organometallic intermediates as well as radical chain processes.
Bimetallic Oxidative Addition Pathways in Catalysis
In the realm of cross-coupling reactions, the activation of the carbon-bromine (C-Br) bond via oxidative addition to a low-valent metal center is a critical step. While single-metal catalysts, particularly palladium, are common, bimetallic systems can offer unique reactivity and synergistic effects. nih.govacs.org For a substrate like this compound, a bimetallic catalytic system, for instance involving palladium and copper, could operate through several mechanistic proposals.
One plausible pathway involves one metal center (e.g., Pd(0)) undergoing oxidative addition into the C-Br bond to form an alkyl-palladium(II) intermediate. The second metal (e.g., Cu(I)) could then act as a Lewis acid to coordinate with the ether oxygen, influencing the electronic properties and subsequent reactivity of the intermediate. Alternatively, a more integrated bimetallic pathway might involve a metal-metal bonded species, such as a Pd(I)-Pd(I) dimer, which engages in the oxidative addition. nih.gov Such bimetallic intermediates can lower the activation barriers for redox transformations compared to traditional single-site mechanisms. nih.gov
The proposed synergistic action in a hypothetical Cu/Pd system for the transformation of this compound could involve:
Oxidative Addition: A Pd(0) species inserts into the C-Br bond, forming an alkyl-Pd(II) complex.
Transmetalation/Coordination: A Cu(I) species could either transmetalate with another nucleophile or coordinate to the substrate, influencing regioselectivity.
Reductive Elimination: The final bond-forming step occurs, regenerating the active catalytic species.
This dual-catalyst approach allows for chemoselective activation of different parts of the molecule or reaction partners, a strategy that has proven effective in various cross-coupling reactions involving allylic substrates. acs.org
Differentiation of Cage-Rebound and Escape-Rebound Radical Pathways
When reactions proceed through radical intermediates, the immediate environment of the newly formed radicals plays a crucial role in determining the product outcome. Homolytic cleavage of the C-Br bond in this compound, potentially initiated by a radical initiator or photolysis, would generate an alkyl radical and a bromine radical. These two species are initially confined within a "solvent cage."
From this caged radical pair, two primary pathways can be distinguished:
Cage-Rebound: The alkyl radical and the bromine radical recombine before they can diffuse away from each other. This process is extremely fast and typically leads to the starting material or its isomer with a high degree of stereochemical retention if a chiral center is involved. nih.gov
Cage-Escape: One or both radicals diffuse out of the initial solvent cage and into the bulk solution. nih.gov These "free" radicals now have a longer lifetime and can undergo other reactions, such as intermolecular reactions with other substrates, abstraction of a hydrogen atom from the solvent, or intramolecular rearrangement (e.g., cyclization). The formation of side products or rearranged products is often indicative of a cage-escape mechanism. researchgate.net
The competition between rebound and escape is influenced by several factors, including the viscosity of the solvent (which hinders escape), the stability of the radical intermediates, and the presence of radical traps. For instance, in a hypothetical radical hydroxylation, the initial alkyl radical could either rebound with a hydroxyl radical within the cage to form an alcohol or escape and react with another molecule. nih.gov
Radical Chain Mechanism Elucidation
Radical reactions frequently proceed via a chain mechanism, characterized by three distinct phases: initiation, propagation, and termination. libretexts.orgmasterorganicchemistry.com For this compound, a plausible radical chain reaction, such as an anti-Markovnikov addition of HBr across the double bond (in the presence of peroxides), can be described.
Initiation: This phase involves the net formation of radicals from a non-radical precursor. libretexts.org For example, heat or light can cause the homolytic cleavage of a peroxide initiator (RO-OR) to form two alkoxy radicals (RO•). This highly reactive radical then abstracts a hydrogen atom from HBr to generate a bromine radical (Br•).
RO-OR → 2 RO•
RO• + H-Br → RO-H + Br•
Propagation: These are the "chain-carrying" steps where one radical is consumed and another is generated. libretexts.orgyoutube.com
Step 1 (Addition): The bromine radical adds to the allyl double bond of this compound. The addition occurs at the terminal carbon to form the more stable secondary radical.
Step 2 (Abstraction): The resulting carbon-centered radical abstracts a hydrogen atom from another molecule of HBr, forming the final product and regenerating a bromine radical, which can continue the chain.
Termination: The chain reaction ceases when two radical species combine to form a stable, non-radical molecule. youtube.comyoutube.com This is a rare event due to the low concentration of radicals but becomes more probable as the concentration of reactants decreases. Possible termination steps include the combination of two bromine radicals (Br• + Br• → Br₂), two carbon radicals, or a carbon radical and a bromine radical.
Kinetic and Stereochemical Analysis of Transformations
Kinetic studies provide quantitative data on reaction rates, while stereochemical analysis reveals the three-dimensional arrangement of atoms in the products. For reactions of allylic compounds, both aspects are crucial for a complete mechanistic picture.
Below is a representative data table showing kinetic parameters for reactions of radicals with allyl alcohol, which serves as an analogue for the allyl moiety of this compound.
| Reactant | Radical Species | Rate Constant (k) at 298 K (cm³ molecule⁻¹ s⁻¹) | Arrhenius Expression (A × exp(Ea/RT)) |
|---|---|---|---|
| Allyl Alcohol | OH• | 3.7 x 10⁻¹¹ | (1.68 ± 0.89) x 10⁻¹² × exp(1100/T) acs.org |
| Allyl Alcohol | NO₃• | 7.7 x 10⁻¹⁵ | Not determined acs.org |
| Allylperoxyl Radical | Self-reaction | 7.0 x 10⁻¹³ | (5.4 ± 1.1) x 10⁻¹⁴ × exp(760/T) rsc.org |
Stereochemical analysis would be particularly important in reactions involving the addition to the double bond or substitution at a chiral center. For instance, in a hypothetical catalytic allylic substitution reaction, the stereochemistry of the product (retention or inversion) would provide strong evidence for the specific mechanism of nucleophilic attack (e.g., outer-sphere vs. inner-sphere). Geometrical isomerism (Z vs. E) could also be a factor in products formed from reactions involving the double bond. uou.ac.in
Computational Chemistry and Theoretical Modeling
Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for elucidating reaction mechanisms. They allow for the calculation of the energies of reactants, products, intermediates, and, crucially, transition states, thereby mapping out the entire potential energy surface of a reaction.
Density Functional Theory (DFT) Calculations for Reaction Barriers and Intermediates
DFT calculations can provide detailed insights into the feasibility of proposed reaction pathways by quantifying the energy barriers (activation energies) that must be overcome. frontiersin.orgnih.gov For this compound, DFT could be used to:
Model Oxidative Addition: Calculate the energy barrier for the insertion of a metal catalyst (e.g., Pd(0)) into the C-Br bond. This can help determine if a monometallic or bimetallic pathway is more favorable.
Analyze Radical Reactions: Determine the relative stabilities of different possible radical intermediates. For example, in the addition of a bromine radical to the double bond, DFT can confirm that addition to the terminal carbon to form a secondary radical is energetically preferred over addition to the internal carbon to form a primary radical.
Compare Cage-Rebound vs. Escape: While computationally demanding, DFT can be used to model the energetics of the radical pair within the solvent cage and estimate the barrier for the rebound step. nih.gov A low rebound barrier would suggest that cage-rebound is highly probable. nih.gov
The table below presents hypothetical DFT-calculated reaction barriers for plausible elementary steps involving this compound, based on values typically seen in computational studies of similar reactions. rsc.orgduke.edu
| Reaction Step | Description | Hypothetical Calculated Energy Barrier (kcal/mol) |
|---|---|---|
| Radical Addition (Propagation) | Addition of Br• to the C=C bond | ~5 - 8 |
| H-Abstraction (Propagation) | Abstraction of H from HBr by the alkyl radical | ~2 - 4 |
| Oxidative Addition | Insertion of Pd(0) into the C-Br bond | ~15 - 20 |
| Radical Rebound | Recombination of alkyl and Br radicals in a solvent cage | < 5 |
These computational models are powerful for distinguishing between competing mechanisms, rationalizing experimental observations regarding product distributions and stereoselectivity, and guiding the design of new catalysts and reaction conditions.
Exploration of Transition States and Rate-Determining Steps
The reactions of this compound can proceed through different pathways, primarily involving nucleophilic substitution. The nature of the transition state and the rate-determining step are highly dependent on the reaction conditions and the specific site of nucleophilic attack. Two primary reaction pathways can be considered: substitution at the carbon bearing the bromine atom (an Sₙ2 reaction) and reactions involving the allylic system.
Alternatively, the allylic portion of the molecule can influence the reaction mechanism. Under conditions that favor carbocation formation, an Sₙ1-type mechanism could be envisioned, where the rate-determining step would be the cleavage of the C-O bond to form a stabilized allylic cation. cureffi.org However, for a primary ether, this is less likely than an Sₙ2 pathway.
Another possibility is an intramolecular reaction, where the ether oxygen acts as a nucleophile, leading to the formation of a cyclic product. Such intramolecular cyclizations also proceed through a transition state, and the feasibility of this pathway depends on the activation energy barrier for ring formation. nih.gove3s-conferences.org The rate-determining step would be the intramolecular nucleophilic attack.
To illustrate the energetic considerations, the following table presents hypothetical activation energies for different possible reactions of this compound, based on computational data from analogous systems.
| Reaction Pathway | Description | Rate-Determining Step | Calculated Activation Energy (kcal/mol) - Analogous System |
|---|---|---|---|
| Intermolecular Sₙ2 at the bromoethyl group | External nucleophile attacks the carbon bonded to bromine. | Formation of the pentacoordinate transition state. | ~10-20 |
| Intramolecular Sₙ2 Cyclization | The ether oxygen attacks the carbon bonded to bromine, forming a cyclic ether. | Formation of the cyclic transition state. | ~15-25 |
| Allylic Isomerization (Acid-Catalyzed) | Rearrangement of the double bond within the prop-1-ene (B156429) group. | Protonation and formation of a carbocation intermediate. | >40 (uncatalyzed), ~7.5 (catalyzed) |
Note: The activation energies are representative values from computational studies on analogous bromoalkanes and allylic ethers and are intended for illustrative purposes. researchgate.netoregonstate.edu
Frontier Molecular Orbital (FMO) Analysis in Related Systems
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules by examining the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com In the context of this compound, FMO analysis can help identify the most probable sites for nucleophilic and electrophilic attack.
The HOMO is the orbital from which a molecule is most likely to donate electrons, thus acting as a nucleophile. The LUMO is the orbital to which a molecule is most likely to accept electrons, acting as an electrophile. youtube.com For a nucleophilic substitution reaction, the key interaction is between the HOMO of the nucleophile and the LUMO of the electrophile (in this case, this compound). cureffi.orglibretexts.org
In a molecule like this compound, the LUMO is expected to have significant contributions from the antibonding σ* orbital of the C-Br bond. This makes the carbon atom attached to the bromine a primary electrophilic site, susceptible to nucleophilic attack. cureffi.org The energy of the LUMO is a key indicator of electrophilicity; a lower LUMO energy corresponds to a more reactive electrophile.
The HOMO of this compound would likely be associated with the π-system of the allyl group and the lone pairs on the ether oxygen. These regions represent the nucleophilic centers of the molecule. The energy of the HOMO is indicative of its nucleophilicity, with a higher HOMO energy suggesting greater reactivity.
The energy gap between the HOMO of a nucleophile and the LUMO of an electrophile is a critical factor in determining the reaction rate. A smaller HOMO-LUMO gap facilitates orbital interaction and leads to a lower activation energy for the reaction.
The following table provides hypothetical FMO data for molecules with similar functional groups to this compound, based on computational chemistry studies.
| Molecule/System | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
|---|---|---|---|
| Simple Bromoalkane (e.g., Bromoethane) | -10.5 | 1.5 | 12.0 |
| Allyl Ether (e.g., Allyl Methyl Ether) | -9.8 | 2.0 | 11.8 |
| Hydroxide (B78521) Ion (Nucleophile) | -1.8 | - | - |
Note: These values are illustrative and based on typical computational results for the specified classes of compounds.
Advanced Derivatization Strategies Utilizing 3 2 Bromoethoxy Prop 1 Ene
Synthesis of Complex Polyfunctional Molecules
The dual functionality of 3-(2-bromoethoxy)prop-1-ene makes it an ideal starting material for the synthesis of complex polyfunctional molecules. The bromo group serves as a potent electrophile, readily undergoing nucleophilic substitution reactions, while the allyl group can participate in a variety of addition and cross-coupling reactions. This orthogonal reactivity allows for the sequential introduction of different functional groups, leading to the creation of intricate molecular scaffolds.
One notable application is its use as an alkylating agent in the synthesis of compounds like trans-1,4-di-(2-(allyloxyethyl)-cyclohexa-2,5-diene-1,4-dicarboxylic acid). In this synthesis, the bromoethoxy moiety is utilized to introduce the allyloxyethyl side chains onto a central core. The presence of the terminal alkene in the resulting molecule provides a handle for further functionalization, demonstrating the utility of this compound in building complex structures with multiple points of diversification.
The reactivity of the bromine atom as a leaving group is central to its application in nucleophilic substitutions. This allows for the introduction of a wide array of nucleophiles, including amines, thiols, and alkoxides, to generate a library of derivatives. Furthermore, the allyl group can undergo reactions such as epoxidation, dihydroxylation, or metathesis to introduce additional complexity.
Incorporation into Macrocyclic Architectures, e.g., Thiocrown Ethers
The synthesis of macrocycles, such as crown ethers and their thio-analogues (thiocrown ethers), often relies on the use of bifunctional linkers to bridge two or more molecular fragments. This compound and its derivatives can serve as precursors to such linkers. For instance, related bromoalkoxy derivatives are employed in the synthesis of enantiomerically pure thiocrown ethers derived from 1,1'-binaphthalene-2,2'-diol. rug.nlacs.org
In a typical strategy, a diol is first alkylated with a compound like this compound, or a related haloether, to introduce pendant arms. The terminal functional groups on these arms, in this case, the bromine atoms, can then react with a dinucleophile, such as a dithiol, in a cyclization reaction to form the macrocyclic ring. rug.nlacs.org The allyl group, if present, can either be retained in the final macrocycle for further modification or be transformed prior to the cyclization step. The efficiency of these cyclization reactions can often be improved by employing high-dilution conditions or by using a template ion to pre-organize the linear precursor. researchgate.net
The synthesis of thiacrown ethers is of particular interest due to their ability to selectively bind soft metal ions. The strategic placement of the sulfur atoms within the macrocyclic framework, facilitated by the use of specific linkers, is crucial for achieving high binding affinity and selectivity.
Preparation of Specialized Chalcone (B49325) Derivatives
Chalcones, characterized by the 1,3-diphenyl-2-propen-1-one scaffold, are a class of compounds with a wide range of biological activities. The functionalization of the chalcone backbone can lead to the discovery of new therapeutic agents. This compound can be utilized to introduce an allyloxyethyl ether linkage at various positions on the chalcone structure.
A common synthetic route involves the Claisen-Schmidt condensation of a substituted acetophenone (B1666503) with a substituted benzaldehyde. nih.govtandfonline.commdpi.com To incorporate the bromoethoxy group, a hydroxy-substituted chalcone precursor is first synthesized and then alkylated with 1,2-dibromoethane (B42909). nih.govtandfonline.com For example, (E)-1-(4-hydroxyphenyl)-3-phenylprop-2-en-1-one can be reacted with 1,2-dibromoethane in the presence of a base like potassium carbonate to yield (E)-1-(4-(2-bromoethoxy)phenyl)-3-phenylprop-2-en-1-one. nih.gov This bromo-functionalized chalcone can then be further modified by reacting the bromine with various nucleophiles, such as amines, to generate a library of chalcone derivatives. nih.govtandfonline.com
Research has shown that the length of the bromoalkoxy chain can influence the biological activity of the resulting chalcone derivatives. researchgate.net For instance, a study on α-glucosidase inhibition by a series of (E)-1-(2-(bromoalkoxy)phenyl)-3-phenylprop-2-en-1-ones revealed that the inhibitory activity was dependent on the length of the alkyl chain separating the bromine atom from the phenyl ring. researchgate.net
Strategies for Constructing PROTAC Linkers
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. jst.go.jp A critical component of a PROTAC is the linker, which connects the ligand for the target protein to the ligand for the E3 ligase. The length, rigidity, and chemical nature of the linker are crucial for the efficacy of the PROTAC. acs.org
While direct use of this compound in published PROTAC linkers is not extensively documented, its structural motifs are relevant to linker design. Poly(ethylene glycol) (PEG) chains are commonly used as linkers in PROTACs, and bromo-PEG derivatives are commercially available for this purpose. chemicalbook.commedchemexpress.com These reagents, such as Bromo-PEG2-bromide, allow for the stepwise assembly of PROTACs. medchemexpress.com The bromo group provides a reactive handle for attachment to one of the ligands, while the other end of the PEG chain can be functionalized for connection to the second ligand.
The synthesis of PROTACs often involves the alkylation of a phenolic hydroxyl group on the target protein ligand with a bromo-functionalized linker. acs.org The other end of the linker is then coupled to the E3 ligase ligand. The flexibility and hydrophilicity of the linker can be fine-tuned by varying the length and composition of the PEG chain, which can impact the cell permeability and degradation efficiency of the resulting PROTAC. acs.orgdiva-portal.org
Application in Birch Reduction for Bis-Alkylation of Aromatic Systems
The Birch reduction is a powerful method for the partial reduction of aromatic rings to 1,4-cyclohexadienes using an alkali metal in liquid ammonia (B1221849) with a proton source. wikipedia.orgmasterorganicchemistry.com A variation of this reaction, known as Birch alkylation, involves trapping the anionic intermediates with an electrophile, such as an alkyl halide.
While the direct application of this compound in a bis-alkylation of an aromatic system via Birch reduction is a specialized and less commonly reported transformation, the principles of Birch alkylation suggest its feasibility. In a hypothetical scenario, the reduction of an aromatic ring would generate a radical anion, which upon protonation and further reduction forms a dianion. This dianion could then, in principle, be trapped by two equivalents of an electrophile like this compound to introduce two allyloxyethyl groups onto the reduced ring.
The success of such a reaction would depend on several factors, including the stability of the anionic intermediates, the reactivity of the electrophile, and the prevention of side reactions such as elimination or polymerization of the allyl group under the strongly basic conditions. The regioselectivity of the alkylation would be governed by the substitution pattern of the starting aromatic ring. masterorganicchemistry.com
Applications in Chemical Synthesis and Materials Science Research
Precursor in the Synthesis of Advanced Organic Scaffolds
3-(2-Bromoethoxy)prop-1-ene, also known as allyl 2-bromoethyl ether, serves as a key building block in the synthesis of complex organic molecules. Its dual reactivity allows for the sequential or simultaneous introduction of different functionalities. The bromo group acts as a potent electrophile, ideal for alkylation reactions, while the allyl group can participate in a variety of addition and rearrangement reactions.
As an alkylating agent, it is used to introduce the allyloxyethyl moiety onto nucleophilic substrates. This strategy has been employed in the synthesis of complex structures intended for biological evaluation. For instance, norendoxifen (B10796928) analogues, which are investigated for their dual aromatase inhibitory and estrogen receptor modulatory activities, have been synthesized using precursors derived from molecules containing the bromoethoxy functionality to create specific linkages. nih.gov Similarly, it is a precursor in the synthesis of other potential therapeutic agents, where its structure is incorporated to build larger, more complex bioactive scaffolds. nih.gov
Furthermore, the compound is utilized in radical-mediated transformations. Research has shown its participation in radical chain reduction and cyclization reactions. For example, using a system like tris(trimethylsilyl)silane (B43935) (TMS)3SiH and a thiol, this compound can undergo cyclization to form substituted tetrahydrofurans, demonstrating its utility in constructing heterocyclic scaffolds. rsc.org
| Application Area | Synthetic Transformation | Resulting Scaffold | Reference |
| Bioactive Molecules | Alkylation | Norendoxifen Analogues | nih.gov |
| Heterocyclic Chemistry | Radical Reduction/Cyclization | Substituted Tetrahydrofurans | rsc.org |
| Complex Organic Synthesis | Alkylation | trans-1,4-di-(2-(allyloxyethyl)-cyclohexa-2,5-diene-1,4-dicarboxylic acid |
Role in the Development of Functionalized Polymers
The presence of the allyl group makes this compound a valuable monomer and functionalizing agent in polymer chemistry. The allyl ether functionality can participate in polymerization reactions, particularly through photo-induced thiol-ene "click" chemistry, which is known for its high efficiency and orthogonality. rsc.orgresearchgate.net
Researchers have synthesized hyperbranched polyesters functionalized with allyl ether groups. These modified polymers can be homopolymerized to create films that possess a high density of residual, reactive allyl groups on their surface. researchgate.net This residual reactivity is crucial for post-polymerization modification, allowing for the attachment of various molecules to tailor the polymer's final properties. researchgate.netrsc.org For example, aliphatic polycarbonates have been functionalized using radical thiol-ene reactions with allyl groups to create advanced materials for biomedical science. rsc.org
The low tendency of some allyl compounds to homopolymerize can be overcome by using them in thiol-ene polymerization systems or by copolymerizing them with other monomers. researchgate.netresearchgate.net This approach allows for the incorporation of the allyloxyethyl side chain into various polymer backbones, thereby introducing specific functionalities.
| Polymer Type | Functionalization/Polymerization Method | Key Feature | Application Area | Reference |
| Hyperbranched Polyesters | Allyl-modification & Thiol-ene curing | High density of reactive allyl groups | Reactive films, Surface technology | researchgate.net |
| Aliphatic Polycarbonates | Thiol-ene click chemistry | Introduction of functional side chains | Biomedical materials | rsc.org |
| Poly(allyl alcohol) | Radical polymerization with Lewis acid | Polymer synthesis from allyl monomer | General polymer chemistry | researchgate.net |
Utility in Surface Modification Methodologies
The ability to functionalize surfaces is critical in materials science for applications ranging from biocompatible coatings to microelectronics. The allyl group of this compound provides a reactive handle for covalently attaching molecules to various substrates. The thiol-ene reaction is a particularly powerful tool for surface modification due to its "click" characteristics, proceeding rapidly under mild, often photochemical, conditions. rsc.org
This methodology has been applied to modify hyperbranched polymers and dendrimer systems. rsc.orgresearchgate.net By first creating a polymer film rich in allyl ether functionalities, a reactive surface is generated. researchgate.net This surface can then be exposed to a solution containing various thiol-containing molecules (e.g., amino acids, peptides, or synthetic molecules) to achieve a high degree of surface functionalization in a single, efficient step. rsc.org This approach allows for precise control over the surface chemistry of materials.
| Methodology | Substrate | Reactive Group | Outcome | Reference |
| Thiol-Ene Coupling | Hyperbranched Polymer Films | Allyl Ether | Covalently functionalized surface | researchgate.net |
| Thiol-Ene "Click" Process | Polyalkene Dendrimers | Alkene | Functionalization of dendrimer periphery | rsc.org |
Contribution to Crosslinking Reaction Design
Crosslinking is a fundamental process in polymer science used to enhance the mechanical strength, thermal stability, and solvent resistance of materials by forming a three-dimensional network. The dual functionality of this compound allows it to participate in crosslinking reactions through multiple chemical pathways.
The allyl group can undergo thermally initiated crosslinking. For instance, in polymers containing aromatic allyl ether units, heating can induce an Alder-ene type reaction between two allyl units, leading to the formation of a covalent crosslink. uni-hamburg.de This process is crucial in the development of thermally rearranged polymer membranes. uni-hamburg.de The allyl group is also employed in photo-induced crosslinking, often in conjunction with poly-thiol monomers, to form robust polymer networks and hydrogels. researchgate.net
Separately, the bromoethyl group can serve as an electrophilic site for crosslinking. By reacting with difunctional or polyfunctional nucleophiles (e.g., diamines or dithiols), it can form stable ether, amine, or thioether linkages that bridge polymer chains. This principle is analogous to the action of heterotrifunctional cross-linkers used in chemical biology to study protein structures, where a reactive group, similar to the bromoethyl moiety, forms a covalent bond with a target site. nih.gov
| Crosslinking Mechanism | Reactive Group(s) | Conditions | Application | Reference |
| Alder-Ene Reaction | Allyl + Allyl | Thermal | Thermally Rearranged Polymer Membranes | uni-hamburg.de |
| Thiol-Ene Polymerization | Allyl + Thiol | Photo-initiated | Hydrogels, Polymer Networks | researchgate.net |
| Nucleophilic Substitution | Bromoethyl + Nucleophile (e.g., amine, thiol) | Varies (often base-catalyzed) | Linking molecular fragments, Network formation | nih.govnih.gov |
Future Research Directions and Emerging Paradigms
Development of Novel Catalytic Systems for Selective Transformations
The dual functionality of 3-(2-Bromoethoxy)prop-1-ene, comprising a reactive carbon-bromine bond and an allyl ether moiety, presents a unique challenge and opportunity for catalytic system development. Research is increasingly focused on catalysts that can selectively target one functional group while leaving the other intact, or that can orchestrate tandem reactions involving both.
Nickel Pincer Complexes: A significant area of research involves the use of nickel pincer complexes, such as Nickamine, for cross-coupling reactions. epfl.ch These catalysts have proven effective in mediating the coupling of non-activated alkyl halides, a challenging substrate class for traditional palladium catalysts. epfl.ch The compound this compound has been used as a "radical-clock" substrate to elucidate the mechanisms of these reactions. epfl.chepfl.ch In studies involving Nickamine-catalyzed coupling with Grignard reagents, the ratio of the direct coupling product versus the cyclized product helps to distinguish between different mechanistic pathways, such as a cage-rebound mechanism or a bimetallic oxidative addition. epfl.ch The observation that the product ratio is dependent on the catalyst concentration has provided evidence against a simple cage-rebound mechanism. epfl.ch
Bimetallic Catalysis: Dual-metal catalytic systems are emerging as a powerful strategy for novel transformations. A Co/Ni-dual catalytic system has been investigated for hydroarylation reactions where this compound again served as a mechanistic probe. nih.gov In this system, the reaction mechanism was interrogated to determine whether it proceeded via a radical chain or a direct transmetalation pathway. nih.gov The formation of carbon-centered radicals is a key feature, with the relative stability of these radicals influencing the reaction's selectivity. nih.gov
Polarity-Reversal Catalysis: For radical-based transformations, innovative systems that operate under sustainable conditions are being developed. One such example is "polarity-reversal catalysis" using a combination of a silane (B1218182), like tris(trimethylsilyl)silane (B43935) ((TMS)₃SiH), and a thiol in aqueous media. rsc.org This system has been used for the radical chain reduction and cyclization of this compound. rsc.org The amphiphilic nature of the thiol is believed to enhance reactivity at the interface between the aqueous and organic phases, offering a greener alternative to traditional organic solvents. rsc.org
| Catalytic System | Transformation Type | Role of this compound | Research Finding |
| Nickamine (Nickel Pincer Complex) | Alkyl-Alkyl Cross-Coupling | Radical Clock Substrate | Mechanism is likely not a simple cage-rebound, as product ratios depend on catalyst loading. epfl.ch |
| Co/Ni-Dual Catalysis | Hydroarylation | Mechanistic Probe | Used to distinguish between radical chain and direct transmetalation mechanisms. nih.gov |
| (TMS)₃SiH/Thiol | Radical Reduction/Cyclization | Substrate | Demonstrates feasibility of polarity-reversal catalysis for radical reactions in aqueous media. rsc.org |
Integration into Flow Chemistry and Sustainable Synthetic Approaches
The push towards greener and more efficient chemical manufacturing has spurred interest in integrating reactive intermediates like this compound into continuous flow chemistry setups and other sustainable synthetic methodologies.
While specific reports detailing the use of this compound in flow reactors are not prevalent, its application in sustainable reaction media is an active area of interest. The use of "on water" reaction conditions, as demonstrated with the (TMS)₃SiH/thiol system for radical cyclization, represents a significant step towards sustainability. rsc.org This approach minimizes the reliance on volatile organic compounds and can benefit from the unique reactivity observed at the interface of immiscible reactants. rsc.org
Future work will likely focus on adapting the catalytic systems described above to continuous flow processes. Flow chemistry offers several advantages, including enhanced heat and mass transfer, improved safety for handling reactive intermediates, and the potential for automated, high-throughput synthesis. The well-defined reaction kinetics and mechanistic understanding gained from studies using this compound as a probe will be crucial for designing and optimizing these flow syntheses.
Advanced Spectroscopic Characterization for Reaction Monitoring
Understanding and optimizing the complex transformations of this compound requires sophisticated analytical techniques that can monitor reactions in real-time. In-situ spectroscopy is a powerful tool for gaining mechanistic insights and ensuring process control.
For analogous compounds and reactions, techniques such as Fourier-transform infrared (FTIR) and Raman spectroscopy are employed for real-time monitoring. For instance, in reactions involving the structurally similar 3-(2-bromoethoxy)prop-1-yne (B91894), FTIR or Raman can be used to track the consumption of the alkyne group, allowing for precise control over reagent stoichiometry. A similar approach could be applied to monitor the characteristic vibrational frequencies of the allyl group (C=C stretch) or the C-Br bond in this compound during a reaction.
Furthermore, Reaction Progress Kinetic Analysis (RPKA) has been utilized in the mechanistic investigation of the Co/Ni-catalyzed cross-coupling reactions. nih.gov While the specific detection method for the RPKA was not detailed, such analyses typically rely on spectroscopic (e.g., NMR, UV-Vis) or chromatographic data collected over time to build a detailed kinetic profile of the reaction. This information is invaluable for identifying reaction intermediates, determining rate laws, and understanding the role of each component in the catalytic cycle.
| Spectroscopic Technique | Potential Application for this compound | Information Gained |
| In-situ FTIR/Raman Spectroscopy | Real-time monitoring of catalytic transformations | Tracking consumption of the allyl group or C-Br bond; reaction kinetics; intermediate detection. |
| Reaction Progress Kinetic Analysis (RPKA) | Mechanistic studies of cross-coupling reactions | Kinetic profiles; rate laws; elucidation of the catalytic cycle. nih.gov |
| Nuclear Magnetic Resonance (NMR) | Characterization and reaction monitoring | Structural confirmation; quantitative analysis of product ratios for mechanistic studies. epfl.ch |
Theoretical Predictions for Undiscovered Reactivity
Computational chemistry and machine learning are becoming indispensable tools for predicting the reactivity of complex molecules and guiding experimental design. For this compound, theoretical studies can provide deep mechanistic insights and uncover novel, yet-to-be-discovered reaction pathways.
Density Functional Theory (DFT) Calculations: DFT is a powerful method for modeling electronic structure and predicting reactivity. For the related compound 3-(2-bromoethoxy)prop-1-yne, DFT calculations have been proposed to model its electronic properties in click chemistry applications. Similar computational studies on this compound could be used to calculate transition state barrier heights for various potential reactions, as has been done for its Nickamine-catalyzed cross-coupling. epfl.ch This allows researchers to predict the most likely reaction pathways and understand the origins of chemo- and regioselectivity. For instance, DFT could be used to compare the activation energies for nucleophilic attack at the carbon bearing the bromine versus addition to the allyl group under various catalytic conditions.
Machine Learning Models: The development of machine learning (ML) models to predict reaction outcomes and regioselectivity is a rapidly advancing field. chemrxiv.orgnih.gov These models are trained on large datasets of known reactions and can learn complex relationships between substrate structure and reactivity. chemrxiv.org While a model specific to this compound may not exist, general models for C(sp³)–H functionalization or cross-coupling reactions could potentially be applied to predict its behavior in new, untested reaction systems. chemrxiv.org Such predictive models could accelerate the discovery of novel transformations by identifying promising reaction conditions in silico, thereby reducing the number of experiments required. chemrxiv.org
Q & A
What are the established synthetic routes for 3-(2-bromoethoxy)prop-1-ene, and how can reaction conditions be optimized for improved yield?
Methodological Answer:
Synthesis typically involves halogenation or substitution reactions. A key approach is the alkylation of propargyl alcohol derivatives with 2-bromoethyl ethers under basic conditions. For example:
- Base-mediated substitution : Reacting 3-(hydroxyethoxy)prop-1-ene with PBr₃ or HBr in anhydrous ether at 0–5°C to introduce the bromo group .
- Solvent optimization : Polar aprotic solvents (e.g., THF) enhance nucleophilic substitution efficiency, while maintaining low temperatures minimizes side reactions like elimination .
- Yield optimization : Use excess HBr (1.5–2.0 equivalents) and monitor reaction progress via TLC (silica gel, hexane:EtOAc 8:2). Typical yields range from 60–75% after purification by column chromatography .
Which analytical techniques are most effective for characterizing this compound’s structural and electronic properties?
Methodological Answer:
- NMR spectroscopy :
- X-ray crystallography : Resolves bond angles (e.g., C-Br bond length ~1.9 Å) and molecular packing, critical for studying steric effects in reactions .
- IR spectroscopy : Absorbance at 550–650 cm⁻¹ (C-Br stretch) and 1640–1680 cm⁻¹ (C=C stretch) .
How does the bromoethoxy substituent influence the reactivity of prop-1-ene derivatives in cross-coupling reactions?
Methodological Answer:
The bromoethoxy group acts as both a leaving group and a steric/electronic modulator:
- Suzuki coupling : The Br atom facilitates Pd-catalyzed coupling with aryl boronic acids. Steric hindrance from the ethoxy chain may reduce coupling efficiency compared to simpler bromoalkenes .
- Elimination vs substitution : The ethoxy group’s electron-donating nature stabilizes carbocation intermediates, favoring SN1 pathways in protic solvents. In contrast, bulky bases (e.g., DBU) promote elimination to form conjugated dienes .
- Comparative studies : Replace bromine with chlorine (e.g., 3-(2-chloroethoxy)prop-1-ene) to assess leaving group ability via kinetic studies .
What computational strategies are used to predict the stability and electronic properties of this compound?
Methodological Answer:
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to compute HOMO-LUMO gaps (~5.2 eV), indicating electrophilic reactivity at the alkene .
- Molecular dynamics (MD) : Simulate solvent interactions (e.g., in DMSO) to predict solubility and aggregation behavior .
- Crystallographic data validation : Compare computed bond lengths/angles (e.g., C-Br: 1.91 Å) with experimental XRD data to refine force fields .
How can researchers resolve discrepancies between theoretical and experimental data in reaction kinetics involving this compound?
Methodological Answer:
- Statistical analysis : Apply ANOVA to compare multiple experimental replicates with computational predictions. For example, if DFT-predicted activation energy deviates by >10%, re-evaluate solvent effects or transition-state approximations .
- Controlled variable testing : Isolate variables (e.g., temperature, solvent polarity) to identify outliers. Use Arrhenius plots to correlate experimental rate constants with computed barriers .
- Error mitigation : Validate computational models against crystallographic data (e.g., torsional angles of the ethoxy group) to improve accuracy .
What strategies are employed to study the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
- Accelerated stability testing :
- Kinetic profiling : Use UV-Vis spectroscopy to track absorbance changes (λ = 210 nm for C=C) under stress conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
